molecular formula C12H27N3O4 B607670 Gly-PEG3-amine CAS No. 2110448-97-8

Gly-PEG3-amine

Cat. No. B607670
CAS RN: 2110448-97-8
M. Wt: 277.37
InChI Key: MJIUWBANJNMPMX-UHFFFAOYSA-N
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Description

Gly-PEG3-amine is a cleavable three-unit PEG ADC linker that serves as a crucial component in the synthesis of antibody-drug conjugates (ADCs) . It is a water-soluble compound containing a polyethylene glycol (PEG) spacer arm and a terminal primary amine for conjugation .


Synthesis Analysis

The synthesis of Gly-PEG3-amine involves the use of N-hydroxysuccinimide (NHS) esters, which react at pH 7-9 with primary amine groups by nucleophilic attack, forming amide bonds . The molar ratio of reagent-to-protein used in the reaction affects the number of amine groups modified .


Molecular Structure Analysis

The molecular weight of Gly-PEG3-amine is 277.36, and its molecular formula is C12H27N3O4 . The structure of Gly-PEG3-amine includes a glycine residue and an amine group .


Chemical Reactions Analysis

Gly-PEG3-amine reacts with primary amine groups at pH 7-9 to form amide bonds . This reaction is crucial in the synthesis of antibody-drug conjugates (ADCs).


Physical And Chemical Properties Analysis

Gly-PEG3-amine is a hydrophilic compound due to the presence of the PEG spacer arm . The physical and chemical properties of nanoparticles will be changed after PEG modification, such as hydrophilicity, hydrodynamic diameter, surface charge, and the feature of protein binding .

Scientific Research Applications

Protein Labeling & Crosslinking

Gly-PEG3-amine is used in protein labeling and crosslinking . The primary amine can be crosslinked to proteins and material surfaces using EDC and other crosslinkers . This allows for the labeling of molecules and surfaces for assays or affinity purification methods involving avidin or streptavidin probes and resins .

Biotinylation

The compound is used in biotinylation . Biotinylation is a process where biotin is attached to proteins, nucleic acids, and other molecules to study or detect them . Gly-PEG3-amine, being a water-soluble biotin compound, is particularly useful in this application .

Pegylation

Gly-PEG3-amine is used in pegylation . Pegylation is the process of attaching polyethylene glycol (PEG) to molecules and surfaces. The PEG groups in the spacer arm of Gly-PEG3-amine enhance the water solubility of biotinylated molecules .

Antibody-Drug Conjugates (ADCs)

Gly-PEG3-amine is used in the development of ADCs . ADCs require a linker that provides a stable linkage between cytotoxic drugs and antibodies, while conjugating in a biologically benign, fast, and selective fashion . Gly-PEG3-amine can serve as such a linker .

Modification of Native Amino Acids

The compound is used in the modification of native amino acids on peptides or proteins . This modification can enhance the functionality and activity of these peptides or proteins .

Green Synthesis of Natural Products

Gly-PEG3-amine can be used in the green synthesis of natural products . This involves the use of environmentally friendly methods to synthesize natural products .

Mechanism of Action

Target of Action

Gly-PEG3-amine is primarily used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are complex molecules designed to selectively deliver cytotoxic agents to tumor cells, which dramatically increases the cell-killing power of the cytotoxic agent while minimizing its impact on healthy cells .

Mode of Action

The mode of action of Gly-PEG3-amine involves its role as a linker in ADCs. The amine groups in Gly-PEG3-amine can react with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and other carbonyl groups . This allows the linker to attach a cytotoxic drug to an antibody, forming an ADC .

Biochemical Pathways

The biochemical pathways affected by Gly-PEG3-amine are primarily related to its role in ADCs. The ADCs, once formed, can bind to specific antigens on the surface of cancer cells. After binding, the ADC-antigen complex is internalized into the cell, where the cytotoxic drug is released to kill the cell . The exact pathways affected can vary depending on the specific antibody and drug used in the ADC.

Pharmacokinetics

The pharmacokinetics of Gly-PEG3-amine are largely determined by its role as a part of an ADC. The hydrophilic polyethylene glycol (PEG) linker increases the water solubility properties of the compound , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of Gly-PEG3-amine’s action is the formation of ADCs that can selectively kill cancer cells. By acting as a linker that connects a cytotoxic drug to an antibody, Gly-PEG3-amine enables the targeted delivery of the drug to cancer cells . This can result in the death of the cancer cells while minimizing harm to healthy cells.

Action Environment

The action environment of Gly-PEG3-amine can influence its stability and efficacy. Factors such as pH, temperature, and the presence of other chemicals can affect the reactions involving Gly-PEG3-amine. As a part of an adc, the action environment of gly-peg3-amine is primarily within the human body, and particularly within cancer cells .

properties

IUPAC Name

2-amino-N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N3O4/c13-3-1-5-17-7-9-19-10-8-18-6-2-4-15-12(16)11-14/h1-11,13-14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIUWBANJNMPMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)COCCOCCOCCCNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gly-PEG3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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